Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chemical compound with a specific stereochemistry It is a derivative of cyclohexane, featuring an amino group, a methyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative that has the desired stereochemistry.
Functional Group Introduction: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines under controlled conditions.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various amines or halides under controlled temperature and pressure.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2R,4R)-rel-4-hydroxy-2-methyl-cyclohexanecarboxylate
- (1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane
- (1R,2S,4s)-1,2,4-Trimethylcyclopentane
Uniqueness
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)9-5-4-8(11)6-7(9)2;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9+;/m0./s1 |
InChI Key |
ZOJHYUXHPYWVPT-CTERPIQNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C[C@@H]1C)N.Cl |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.